3-(4-Methyl-1,3-thiazol-2-yl)prop-2-yn-1-amine is a chemical compound characterized by a propynylamine structure linked to a thiazole ring. The thiazole moiety contributes to the compound's biological activity, making it a subject of interest in medicinal chemistry. This compound is classified under the category of thiazole derivatives, which are known for their diverse pharmacological properties.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings. It falls into the classification of organic compounds, specifically heterocycles, due to the presence of both nitrogen and sulfur in its thiazole ring. Thiazole derivatives are recognized for their roles in pharmaceuticals, agrochemicals, and materials science.
The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-yn-1-amine can be achieved through several methods:
The molecular structure of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-yn-1-amine can be represented as follows:
This structure includes:
The compound's molecular weight is approximately 168.22 g/mol.
3-(4-Methyl-1,3-thiazol-2-yl)prop-2-yn-1-amine undergoes several notable chemical reactions:
The mechanism of action for 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-yn-1-amine is primarily linked to its interactions with biological targets:
Research indicates that compounds containing thiazole rings often exhibit antimicrobial and antifungal activities due to these mechanisms .
The physical properties of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-yn-1-amine include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm its structure and purity .
3-(4-Methyl-1,3-thiazol-2-yl)prop-2-yn-1-amine has several applications in scientific research:
The 1,3-thiazole ring—a five-membered heterocycle featuring nitrogen (N) and sulfur (S) atoms—is a cornerstone of medicinal chemistry due to its distinct electronic profile, robust metabolic stability, and versatile hydrogen-bonding capacity. Its aromatic character (dipole moment: 1.61D) surpasses other azoles like oxazole and imidazole, enabling optimized binding interactions with biological targets [1] [9]. This scaffold’s presence in natural products (e.g., vitamin B1) and FDA-approved drugs underscores its therapeutic relevance:
Table 1: Clinically Approved Thiazole-Containing Drugs and Applications
Drug Name | Therapeutic Category | Primary Target/Mechanism |
---|---|---|
Dasatinib | Anticancer (CML) | BCR-ABL/Src kinase inhibitor |
Ritonavir | Antiviral (HIV) | HIV protease inhibitor |
Sulfathiazole | Antibacterial | Dihydropteroate synthase inhibitor |
Febuxostat | Anti-gout | Xanthine oxidase inhibitor |
Bleomycin | Anticancer (solid tumors) | DNA cleavage inducer |
Thiazole derivatives exhibit broad-spectrum bioactivities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This versatility stems from their capacity to engage in:
3-(4-Methyl-1,3-thiazol-2-yl)prop-2-yn-1-amine represents a strategic fusion of the 4-methylthiazole core with a terminal propargylamine moiety. This hybrid structure (molecular formula: C₇H₁₀N₂S, MW: 154.23) leverages synergistic pharmacophoric elements:
Table 2: Key Physicochemical Properties of 3-(4-Methyl-1,3-thiazol-2-yl)prop-2-yn-1-amine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₁₀N₂S (Free base) | Enables scaffold diversification |
Molecular Weight | 154.23 g/mol (Free base) | Optimal for blood-brain barrier crossing |
SMILES | NCC#Cc1nc(cs1)C | Guides computational modeling |
Critical Interactions | Alkyne (H-bonding), Thiazole (dipole) | Multi-target engagement potential |
Molecular modeling reveals the alkyne’s linear geometry positions the amine group 4–6 Å from the thiazole’s N atom—a distance compatible with simultaneous binding to adjacent enzyme pockets (e.g., kinase ATP sites) [5] [8].
Cancer metastasis and angiogenesis rely on interconnected pathways, including tyrosine kinase signaling (EGFR, VEGFR), extracellular matrix degradation (MMPs), and hypoxic responses (HIF-1α). Thiazole-alkyne hybrids like 3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-amine disrupt these processes via:
Recent studies highlight thiazole-acetylene hybrids’ efficacy against drug-resistant cancers by simultaneously inhibiting Topoisomerase II (DNA-relaxing enzyme) and cruzain (protease in metastatic invasion) [4] [8]. This multi-target capability positions 3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-amine as a prototype for antimetastatic agents.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8